Propanoic acid, 2-acetylamino-3-(4-hydroxy-3,5-dinitrophenyl)-, ethyl ester
Description
This compound is an ethyl ester derivative of propanoic acid, featuring two key substituents:
- 2-Acetylamino group: Enhances stability and modulates bioavailability through hydrogen bonding.
- 3-(4-Hydroxy-3,5-Dinitrophenyl) group: Introduces electron-withdrawing nitro groups and a phenolic hydroxy group, influencing reactivity and solubility.
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSFXFJUJDOSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester typically involves the acetylation of L-tyrosine followed by nitration and esterification. The reaction conditions often include the use of acetic anhydride for acetylation, nitric acid for nitration, and ethanol for esterification . The process can be summarized as follows:
Acetylation: L-tyrosine is reacted with acetic anhydride to form N-acetyl-L-tyrosine.
Nitration: N-acetyl-L-tyrosine is then nitrated using nitric acid to introduce nitro groups at the 3 and 5 positions of the aromatic ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester.
Industrial Production Methods
Industrial production methods for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of N-Acetyl-3,5-diamino-L-tyrosine ethyl ester.
Substitution: Formation of substituted derivatives with various functional groups on the aromatic ring.
Scientific Research Applications
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies related to protein synthesis and enzyme interactions.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the acetyl and ethyl ester groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, including those involved in protein synthesis and energy metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
Target Compound
- Hydroxy group: Provides a site for hydrogen bonding or further derivatization (e.g., sulfonation). Ethyl ester: Enhances lipophilicity compared to free acids.
Similar Compounds
Propanoic Acid, 2-(4-Bromophenoxy)-2-Methyl-, Ethyl Ester (CAS 59227-80-4) Substituents: 4-Bromophenoxy and methyl groups. Impact: Bromine increases molecular weight (285.14 g/mol) and may confer halogen-bonding interactions. Likely used in agrochemicals due to structural similarity to herbicidal esters .
Propanoic Acid, 3-Azido-, Ethyl Ester (CAS 40139-55-7) Substituents: 3-Azido group. Impact: Azido group enables click chemistry applications (e.g., polymer crosslinking). Lower molecular weight (143.14 g/mol) suggests higher volatility .
Propanoic Acid, 2-Hydroxy-2-Methyl-3-Nitro-, Ethyl Ester Substituents: Hydroxy and nitro groups on adjacent carbons. Impact: Predicted pKa ~11.04 (similar to the target compound), enabling pH-dependent solubility .
Physicochemical Properties
*Estimated based on molecular formula (C₁₂H₁₃N₃O₈).
Biological Activity
Propanoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Propanoic acid, 2-acetylamino-3-(4-hydroxy-3,5-dinitrophenyl)-, ethyl ester is notable for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, emphasizing its anticancer properties, antioxidant capabilities, and antimicrobial effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₅N₃O₇
- Molecular Weight : 325.29 g/mol
- CAS Number : 20767-00-4
1. Anticancer Activity
Recent studies have shown that derivatives of propanoic acid can exhibit significant anticancer properties. For instance, a series of compounds structurally related to 3-((4-hydroxyphenyl)amino)propanoic acid were evaluated for their cytotoxic effects on A549 lung cancer cells. The results indicated that specific derivatives could reduce cell viability by up to 50% while showing minimal toxicity towards non-cancerous Vero cells .
| Compound | IC50 (µM) | Effect on A549 Cell Viability | Migration Inhibition (%) |
|---|---|---|---|
| Compound 20 | 12.5 | 50% reduction | 70% |
| Compound 22 | 15.0 | 45% reduction | 65% |
| Doxorubicin | 10.0 | >60% reduction | Not assessed |
The most promising candidate was identified as compound 20, which not only inhibited cell growth but also reduced migration, indicating potential for metastasis prevention .
2. Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of propanoic acid derivatives. In a DPPH radical scavenging assay, certain derivatives demonstrated strong antioxidant capabilities comparable to ascorbic acid . The following table summarizes the antioxidant activities of selected compounds:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound 20 | 54.4% |
| Compound 7 | 52.5% |
| Ascorbic Acid | 90% |
These findings suggest that the incorporation of specific substituents on the propanoic acid backbone can enhance antioxidant activity, making these compounds suitable candidates for further development as therapeutic agents against oxidative stress-related diseases .
3. Antimicrobial Activity
The antimicrobial potential of propanoic acid derivatives has been explored against various drug-resistant pathogens. A study synthesized several amino acid derivatives featuring a 4-hydroxyphenyl moiety and evaluated their activity against ESKAPE pathogens—known for their resistance to multiple drugs . The results indicated variable antimicrobial effectiveness:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 2 | Staphylococcus aureus | >64 µg/mL |
| Compound 4 | Candida auris | No activity |
| Compound 6 | E. coli (carbapenemase-producing) | <32 µg/mL |
While some derivatives exhibited weak antibacterial properties, others showed promising results against specific strains, highlighting the need for further structural optimization to enhance efficacy against resistant pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
